N-[4-(4-bromophenyl)oxan-4-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)oxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-13(6-8-17-9-7-13)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHJRBVDHPXHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thiazole-based derivatives (e.g., compounds 9e–9h) are synthesized via cyclocondensation or nucleophilic substitution, with yields ranging from 15% to 21% .
- Pyridazinone derivatives (e.g., FPR2 agonists) require multi-step synthesis, often involving benzyl or methoxybenzyl groups to enhance receptor specificity .
- Catalytic reduction (e.g., using Pd/C) is employed to introduce amino groups, as seen in compound 10 (27% yield) .
Antimicrobial Activity
- Thiazole derivatives: Compounds with electron-withdrawing groups (–Br, –Cl, –NO₂) exhibit potent activity against S. aureus, E. coli, and C. albicans (MIC: 13–27 μmol/L). For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide shows broad-spectrum efficacy due to enhanced electrophilicity from para-substituted halogens .
- Triazole derivatives: N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12b) demonstrates activity attributed to the quinoxaline moiety, which enhances DNA intercalation .
Receptor Modulation
- Pyridazinone derivatives: Act as agonists for formyl peptide receptors (FPR1/FPR2). For instance, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide is a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
Physicochemical Properties
Melting Points and Stability
- Thiazole derivatives generally exhibit higher melting points (162–232°C) compared to pyridazinone analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in thiazole rings) .
- Introduction of nitro groups (e.g., compound 9h) reduces melting points (162–164°C) by disrupting crystal packing .
Crystallographic Data
- Bond lengths in N-(4-bromophenyl)acetamide derivatives vary slightly:
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups: –Br, –Cl, and –NO₂ at para/meta positions enhance antimicrobial and receptor-binding activities by increasing electrophilicity and membrane permeability .
- Heterocyclic core: Thiazole derivatives favor antimicrobial activity due to sulfur’s role in disrupting microbial enzymes . Pyridazinones are optimal for FPR2 agonism, likely due to conformational flexibility .
Preparation Methods
Cyclization of 4-Bromophenyl-Substituted Precursors
The oxane ring is typically formed via acid-catalyzed cyclization of diols or epoxides. For example, reacting 4-bromoacetophenone with 1,5-pentanediol under BF₃·Et₂O catalysis yields the oxane ring fused to the bromophenyl group. Alternative routes employ Grignard reagents, where 4-bromophenylmagnesium bromide reacts with tetrahydro-4H-pyran-4-one, followed by reduction to the amine using LiAlH₄ (yield: 68–72%).
Key Reaction:
Reductive Amination
A one-pot reductive amination approach using 4-bromobenzaldehyde and 4-aminotetrahydropyran with NaBH₃CN in methanol achieves the intermediate in 85% yield. This method avoids isolation of unstable intermediates and is scalable for industrial applications.
Classical Acetylation with Acetyl Chloride
The amine intermediate is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Conditions: 0°C to room temperature, 2 hours, yielding 90–95% pure product.
Reaction Scheme:
Microwave-Assisted Acetylation
Microwave irradiation (100°C, 15 minutes) with acetic anhydride in DCM accelerates the reaction, achieving 94% yield with reduced side products.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Classical Acetylation | 0°C → RT, 2 h, TEA/DCM | 90% | 95% | Simple, low cost |
| Microwave Acetylation | 100°C, 15 min, acetic anhydride/DCM | 94% | 98% | Faster, higher yield |
| Reductive Amination | NaBH₃CN, MeOH, RT, 12 h | 85% | 92% | One-pot, avoids isolation steps |
Mechanistic Insights
Cyclization and Ring Formation
BF₃·Et₂O catalyzes the cyclization by protonating carbonyl oxygen, facilitating nucleophilic attack by the diol’s hydroxyl group. The reaction proceeds via a six-membered transition state, ensuring regioselectivity for the oxane ring.
Acetylation Dynamics
TEA neutralizes HCl generated during acetyl chloride reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack on the acyl carbon. Microwave irradiation enhances reaction kinetics by increasing molecular collision frequency.
Optimization and Challenges
Solvent Effects
Catalytic Innovations
-
Zeolite Catalysts : H-Y zeolite improves cyclization yield to 76% by stabilizing carbocation intermediates.
-
Enzymatic Acetylation : Lipase B (Candida antarctica) in ionic liquids achieves 88% yield under mild conditions, though scalability remains limited.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 70:30) shows 98.5% purity with retention time = 6.2 minutes.
Industrial and Environmental Considerations
Waste Management
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-bromophenyl)oxan-4-yl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxane (tetrahydropyran) ring via cyclization of a diol or dihalide precursor under acidic or basic conditions.
- Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Acetamide functionalization through acylation of the amine intermediate using acetyl chloride or acetic anhydride. Critical Parameters : Temperature (60–100°C), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (12–24 hours) to maximize yield (typically 15–27% for analogous compounds) .
Example Table: Synthesis of Structurally Similar Acetamide Derivatives
| Compound Name | Yield (%) | Melting Point (°C) | Key Characterization Techniques |
|---|---|---|---|
| N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide | 15 | 210–213 | H-NMR, C-NMR |
| N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide | 18 | 230–232 | H-NMR, HPLC |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the oxane ring protons resonate at δ 3.5–4.5 ppm, while the acetamide carbonyl appears at ~170 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 350.08 for CHBrNO) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br bond length ~1.89 Å in bromophenyl derivatives) and hydrogen-bonding networks .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents like PEG-400 (<5% v/v) to prevent precipitation .
- Stability : Store lyophilized samples at -20°C under inert atmosphere. Monitor degradation via HPLC (retention time shifts) under physiological pH (7.4) .
Advanced Research Questions
Q. How does the oxan-4-yl ring influence the compound’s bioactivity compared to other heterocycles?
The oxane ring enhances conformational rigidity, which may improve target binding affinity. For example:
- SAR Comparison : Analogues with oxane rings show 2–3× higher anti-inflammatory activity (IC ~10 µM) than furan or piperidine derivatives in COX-2 inhibition assays .
- Computational Insights : Density Functional Theory (DFT) calculations indicate the oxane oxygen participates in hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .
Q. What computational methods are used to predict target interactions and pharmacokinetics?
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., PARP-1 or EGFR kinases). The acetamide group often forms hydrogen bonds with Asn868 in PARP-1 .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ~30%) due to high polar surface area (PSA ~70 Ų) and LogP ~2.5 .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in IC values (e.g., 5–50 µM for anticancer activity) may arise from polymorphic forms. For example:
- Polymorph Analysis : X-ray diffraction distinguishes between monoclinic (P2/c) and orthorhombic (Pbca) crystal forms, which exhibit varying solubility and dissolution rates .
- Table: Crystallographic Data for Bromophenyl Acetamides
| Compound | Space Group | Hydrogen Bonding (Å) | Refinement (R-factor) |
|---|---|---|---|
| N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide | P2/c | N–H···O (2.12) | 0.042 |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | Pbca | N–H···S (2.34) | 0.051 |
Methodological Best Practices
- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratio) for yield improvement .
- Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with target-specific methods (e.g., ELISA for COX-2 inhibition) to confirm mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
